N-Boc vs. N-Cbz Protection: Mass Efficiency and Lipophilicity Trade-off
The Boc protecting group adds 101.1 Da to the parent 3-azabicyclo[3.3.1]nonan-7-one core (139.2 Da), whereas the Cbz group (CAS 909135-29-1) adds 134.2 Da—a 33.1 Da mass penalty. The target compound (Boc) exhibits XLogP 1.2 [1], while the Cbz analog, bearing a benzyl moiety, is expected to have XLogP > 2.5 based on the ~1.3 log unit increment contributed by a benzyl ester relative to a tert-butyl ester [2]. Lower XLogP in the Boc analog translates to superior aqueous solubility for solution-phase chemistry and reduced non-specific binding in biochemical assays.
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW 239.31 g·mol⁻¹; XLogP3-AA = 1.2 [1] |
| Comparator Or Baseline | Benzyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 909135-29-1): MW 273.37 g·mol⁻¹; XLogP estimated > 2.5 |
| Quantified Difference | ΔMW = +34.1 Da for Cbz adduct; ΔXLogP ≈ +1.3 units (estimated) |
| Conditions | Computed physicochemical properties (XLogP3-AA method, PubChem) [1] |
Why This Matters
For multi-step library synthesis, the lower molecular weight and lower lipophilicity of the Boc-protected intermediate reduce purification burden (fewer column volumes needed for reverse-phase separation) and improve compliance with physicochemical property guidelines (e.g., MW < 300, logP < 3) for fragment-based lead generation.
- [1] PubChem. Compound Summary for CID 52988154: Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/52988154 (accessed 2026-04-23). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995; π values for aromatic substituents. View Source
